

Halosulfuron-Methyl: A Technical Guide to its Synthesis and Chemical Structure

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Compound of Interest

Compound Name: Halosulfuron

Cat. No.: B143276

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1] It is highly effective in controlling a wide range of broadleaf weeds and sedges in various agricultural and turfgrass settings.[1][2][3] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[1][2][4] This document provides a comprehensive technical overview of the chemical structure and synthesis of **halosulfuron-methyl**, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure

Halosulfuron-methyl is chemically known as methyl 3-chloro-5-[[4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate.[1]

Chemical Formula: $C_{13}H_{15}ClN_6O_7S$ [1]

Molecular Weight: 434.81 g/mol [1]

CAS Number: 100784-20-1[1]

Structure:

Synthesis of Halosulfuron-Methyl

The synthesis of **halosulfuron**-methyl is a multi-step process that can be achieved through various routes. Two prominent synthesis pathways are detailed below, based on publicly available patent literature.

Pathway 1: Synthesis via a Sulfonyl Chloride Intermediate

This pathway involves the synthesis of a key intermediate, methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, which is then coupled with 2-amino-4,6-dimethoxypyrimidine.



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Caption: Synthesis of **Halosulfuron**-methyl via a Sulfonyl Chloride Intermediate.

Step 1: Condensation to form 3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-methyl formate

- Reactants: 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate, Dimethylaminothioformyl chloride, Sodium hydroxide.
- Procedure: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a suitable solvent, add sodium hydroxide. Cool the mixture and then add

dimethylaminothioformyl chloride. The reaction is typically stirred for several hours at a controlled temperature.

Step 2: Rearrangement to form 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate

- Procedure: The product from Step 1 is subjected to a transposition rearrangement reaction. This is often achieved by heating the compound in a suitable solvent.

Step 3: Chlorosulfonation to form 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate

- Reactants: 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate, Chlorine.
- Procedure: The rearranged product from Step 2 is treated with chlorine in a suitable solvent to yield the sulfonyl chloride intermediate.

Step 4: Ammoniation to form Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

- Reactants: 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate, Ammonia water.
- Procedure: The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the sulfonamide.

Step 5: Coupling to form **Halosulfuron**-methyl

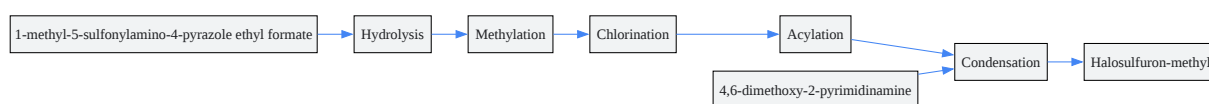
- Reactants: Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, 2-amino-4,6-dimethoxypyrimidine.
- Procedure: The sulfonamide intermediate is coupled with 2-amino-4,6-dimethoxypyrimidine in the presence of a suitable coupling agent and base to yield **halosulfuron**-methyl.

Step	Reactant 1	Reactant 2	Molar Ratio (1:2)	Solvent	Temperature (°C)	Yield (%)	Purity (%)
1	3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate	Dimethyl aminothi oformyl chloride	1 : 1-1.2	-	-	-	-
4	3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate	Ammonia water	-	-	-	-	-

Note: Detailed quantitative data for all steps in this pathway is not fully available in the public domain.

Pathway 2: Synthesis starting from 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate

This alternative pathway begins with a different starting material and proceeds through a series of hydrolysis, methylation, chlorination, acylation, and condensation reactions.



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Caption: Alternative Synthesis of **Halosulfuron-methyl**.

Step 1: Hydrolysis

- Reactant: 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.
- Procedure: The starting material is hydrolyzed, typically under basic conditions followed by acidification.

Step 2: Methylation

- Procedure: The hydrolyzed product is then methylated.

Step 3: Chlorination

- Procedure: A chlorination step is carried out to introduce the chlorine atom onto the pyrazole ring.

Step 4: Acylation

- Procedure: The chlorinated intermediate undergoes an acylation reaction.

Step 5: Condensation

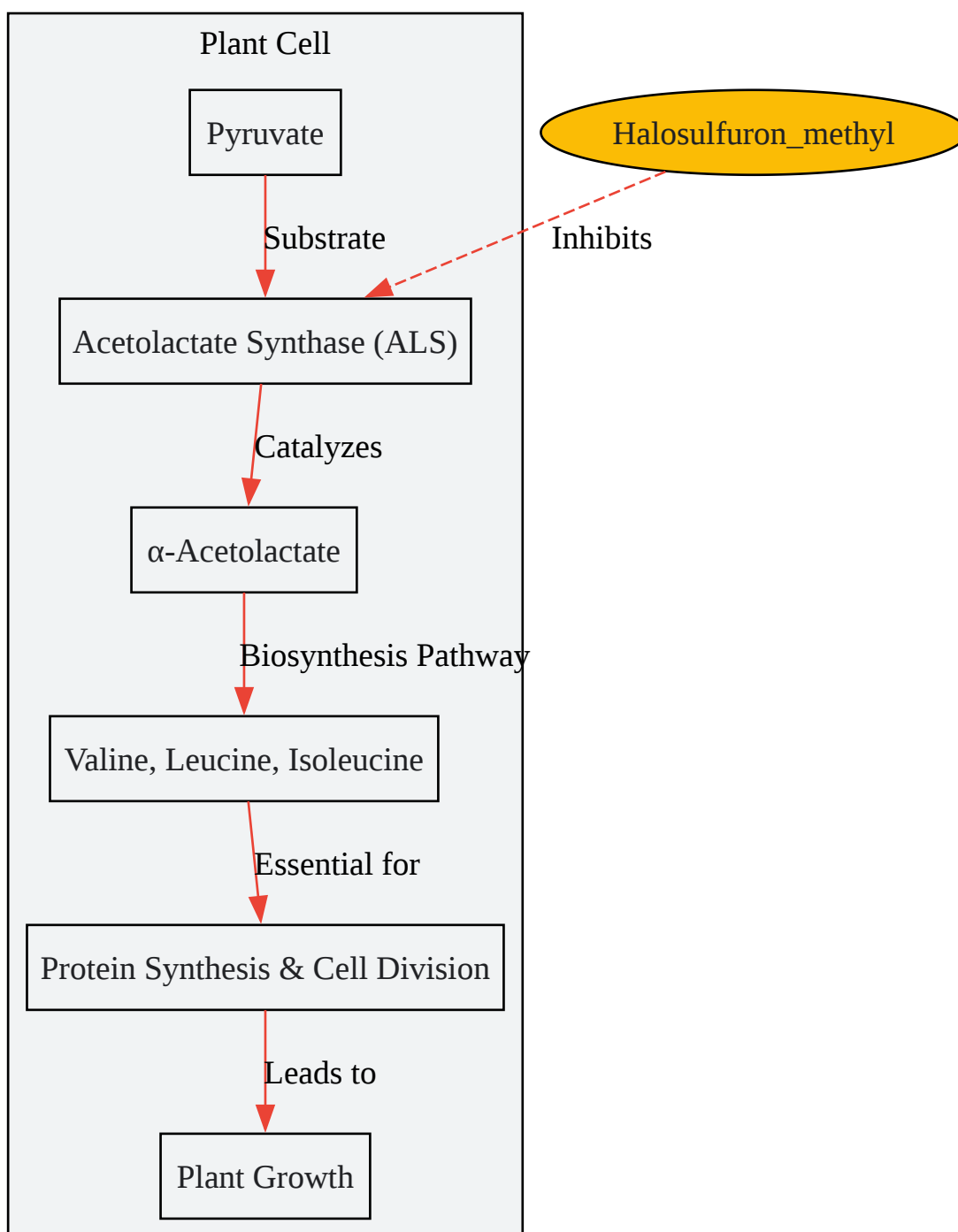
- Reactants: The acylated intermediate, 4,6-dimethoxy-2-pyrimidinamine.
- Procedure: The final step is a condensation reaction with 4,6-dimethoxy-2-pyrimidinamine to yield **halosulfuron-methyl**.[\[5\]](#)

Step	Starting Material	Key Reagents	Solvent	Temperature (°C)	Yield (%)
1-5	1-methyl-5-sulfonylamino-4-pyrazole ethyl formate	NaOH, HCl, Methylating agent, Chlorinating agent, Acylating agent, 4,6-dimethoxy-2-pyrimidinamine	Various	Various	High

Note: This pathway is described as having the advantages of readily available raw materials, simple operation, higher yield, and lower cost, making it suitable for industrial production.[5] Specific quantitative data for each step is outlined in the corresponding patent literature.

Mechanism of Action: Signaling Pathway Inhibition

Halosulfuron-methyl's herbicidal activity stems from its ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] By blocking this pathway, **halosulfuron-methyl** effectively stops cell division and growth, leading to the death of susceptible weeds.[2]

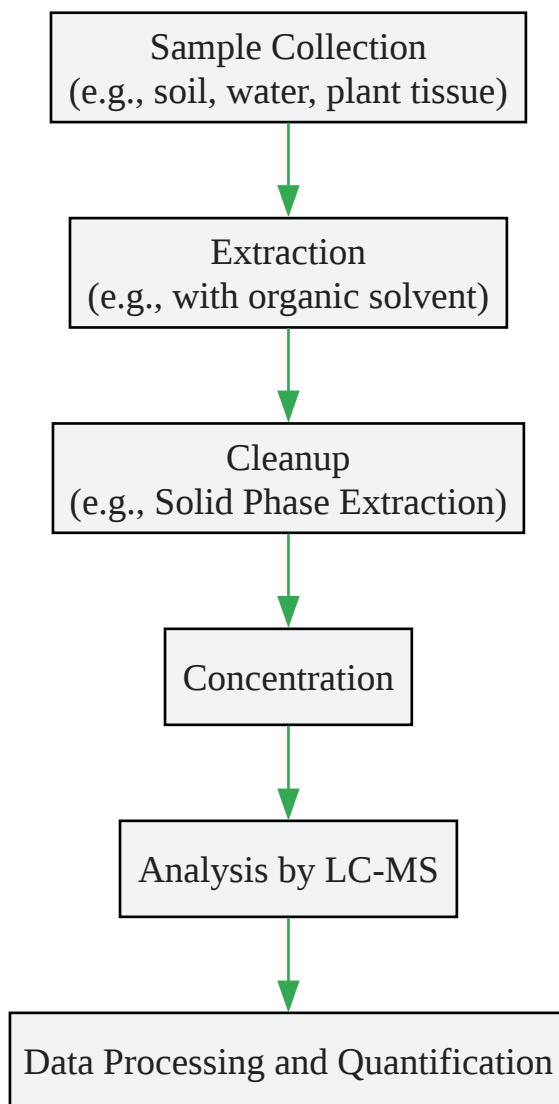


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Caption: Inhibition of the ALS Pathway by **Halosulfuron-methyl**.

Experimental Workflow: Analysis of Halosulfuron-Methyl Residues

The analysis of **halosulfuron**-methyl residues in environmental or agricultural samples typically involves extraction, cleanup, and detection by a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).



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Caption: General Experimental Workflow for **Halosulfuron**-methyl Analysis.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of **halosulfuron-methyl**, a significant herbicide in modern agriculture. The outlined synthesis pathways, derived from patent literature, offer valuable insights for chemical researchers and professionals. The elucidation of its mechanism of action and a typical analytical workflow further contributes to a comprehensive understanding of this compound. The provided data and diagrams serve as a foundational resource for further research and development in the field of agrochemicals.

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